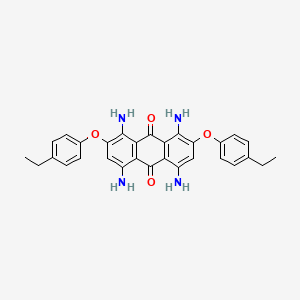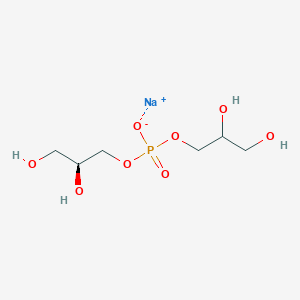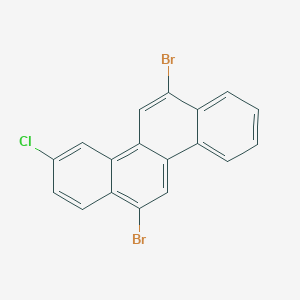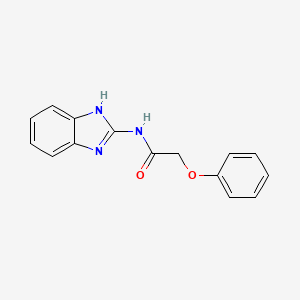![molecular formula C6H4ClN3O2S2 B13123678 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is an organic compound that features both a thieno and a pyrimidine ring in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common method starts with the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then used as precursors for the thienopyrimidine core . The process involves pyrimidone formation, bromination, and chlorination .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process generally involves the use of standard laboratory equipment and avoids the need for chromatography for purification . This makes the production process more robust and suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, phosphorus oxychloride for chlorination, and various oxidizing and reducing agents . The conditions for these reactions are typically mild to moderate, making them suitable for laboratory and industrial settings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination and chlorination lead to the formation of 6-bromo-4-chlorothieno[2,3-d]pyrimidine .
Wissenschaftliche Forschungsanwendungen
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an antiviral, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents bacterial replication and makes the compound effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Uniqueness
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Eigenschaften
Molekularformel |
C6H4ClN3O2S2 |
|---|---|
Molekulargewicht |
249.7 g/mol |
IUPAC-Name |
4-chlorothieno[3,2-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-6-5-3(9-2-10-6)1-4(13-5)14(8,11)12/h1-2H,(H2,8,11,12) |
InChI-Schlüssel |
FDXOJUJEDPIXDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1N=CN=C2Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)
![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)

![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)






![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
